An In-depth Technical Guide to 2-Propyl-1,3-oxathiolane: Chemical Properties and Structure
An In-depth Technical Guide to 2-Propyl-1,3-oxathiolane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-propyl-1,3-oxathiolane. This heterocyclic organic compound is of interest as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H12OS | [1] |
| Molecular Weight | 132.22 g/mol | [1] |
| Boiling Point | 193.4 °C at 760 mmHg | [1] |
| Density | 0.991 g/cm³ | [1] |
| Flash Point | 70.8 °C | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Chemical Structure and Identifiers
The structural representation and key chemical identifiers for 2-propyl-1,3-oxathiolane are detailed in the following table.
| Identifier | Value |
| IUPAC Name | 2-propyl-1,3-oxathiolane |
| SMILES | CCC1SCSCO1 |
| InChI | InChI=1S/C6H12OS/c1-2-3-6-8-4-5-7-6/h6H,2-5H2,1H3 |
| CAS Number | 27001-65-6 |
Experimental Protocols
Detailed experimental methodologies for the synthesis and analysis of 2-propyl-1,3-oxathiolane are not extensively reported. However, based on established organic chemistry principles for similar compounds, the following protocols can be applied.
Synthesis of 2-Propyl-1,3-oxathiolane
A common and effective method for the synthesis of 2-substituted-1,3-oxathiolanes is the acid-catalyzed condensation of an aldehyde with 2-mercaptoethanol.[2]
Materials:
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Butanal (Butyraldehyde)
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2-Mercaptoethanol
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p-Toluenesulfonic acid (catalyst)
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Toluene
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
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To the flask, add butanal (1.0 equivalent), 2-mercaptoethanol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.
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Add a sufficient volume of toluene to facilitate azeotropic removal of water.
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Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
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Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
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The crude product can be purified by vacuum distillation to yield pure 2-propyl-1,3-oxathiolane.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of 2-propyl-1,3-oxathiolane, a volatile organic compound, can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890B or equivalent
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Mass Spectrometer: Agilent 5977A or equivalent
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Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column
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Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes
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Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-300
Sample Preparation:
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Prepare a stock solution of 2-propyl-1,3-oxathiolane in a suitable solvent (e.g., dichloromethane or methanol).
-
Create a series of calibration standards by serially diluting the stock solution.
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For unknown samples, dissolve a known quantity in the chosen solvent.
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Inject 1 µL of the prepared sample into the GC-MS system.
Signaling Pathways and Logical Relationships
Currently, there is no available scientific literature describing the involvement of 2-propyl-1,3-oxathiolane in any biological signaling pathways. The primary interest in this compound lies in its potential as a synthetic intermediate. The logical relationship between its synthesis, structure, and analysis is depicted below.
Caption: Synthesis and Analysis Workflow for 2-Propyl-1,3-oxathiolane.
